molecular formula C7H11NO B13096603 5-Ethyl-N-methylfuran-2-amine

5-Ethyl-N-methylfuran-2-amine

Cat. No.: B13096603
M. Wt: 125.17 g/mol
InChI Key: PLCSJVSWAJTWKL-UHFFFAOYSA-N
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Description

5-Ethyl-N-methylfuran-2-amine is an organic compound belonging to the class of amines It features a furan ring substituted with an ethyl group at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-methylfuran-2-amine can be achieved through several methods. One common approach involves the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the direct alkylation of 5-ethylfuran-2-amine with methyl iodide under basic conditions. This reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 5-ethylfuran-2-carbaldehyde in the presence of methylamine and a suitable catalyst can be scaled up for large-scale production. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-methylfuran-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of 5-ethylfuran-2-methanamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: 5-ethylfuran-2-methanamine.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-N-methylfuran-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-methylfuran-2-amine involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and amine group allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethylfuran-2-amine: Lacks the methyl group on the amine, leading to different reactivity and binding properties.

    N-Methylfuran-2-amine: Lacks the ethyl group, affecting its steric and electronic properties.

    5-Methyl-N-ethylfuran-2-amine: Has a reversed substitution pattern, leading to different chemical behavior.

Uniqueness

5-Ethyl-N-methylfuran-2-amine is unique due to the specific combination of the ethyl and methylamine groups on the furan ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-ethyl-N-methylfuran-2-amine

InChI

InChI=1S/C7H11NO/c1-3-6-4-5-7(8-2)9-6/h4-5,8H,3H2,1-2H3

InChI Key

PLCSJVSWAJTWKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)NC

Origin of Product

United States

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